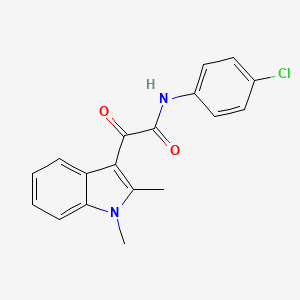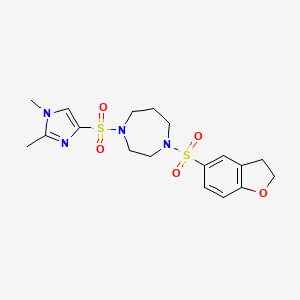
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide is a complex organic molecule characterized by its combination of sulfur, oxygen, nitrogen, and aromatic structures
准备方法
Synthetic Routes and Reaction Conditions
Initial Step: : The synthesis typically begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the reaction of a hydrazide with a carboxylic acid derivative under cyclization conditions.
Formation of the Phenyl Substituent: : The next step involves the introduction of the phenyl group containing the 5-(methylthio) substituent. This can be done through Friedel-Crafts acylation followed by thiolation.
Attachment of the Morpholinosulfonyl Group: : This is generally done via sulfonylation of an amine precursor with morpholine and a sulfonyl chloride reagent.
Final Coupling: : The final step is the coupling of the oxadiazole-phenyl intermediate with the morpholinosulfonyl-benzamide through amide bond formation using activating agents such as EDC or DCC.
Industrial Production Methods
In an industrial setting, these steps are usually optimized for scalability and efficiency. Automated reactors, continuous flow chemistry, and process intensification techniques are often employed to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The aromatic rings and oxadiazole can be reduced under specific conditions.
Substitution: : The benzamide moiety allows for various nucleophilic substitution reactions, particularly on the amide nitrogen and aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: : Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: : Nucleophiles like amines, thiols, and phenols under basic conditions can be used.
Major Products Formed
Depending on the reaction conditions, the major products could include sulfoxides, sulfones, reduced aromatic compounds, and substituted benzamides.
科学研究应用
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide has various applications:
Chemistry: : It can be used as a building block for more complex molecules, as well as a ligand in coordination chemistry.
Medicine: : It may serve as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: : It can be utilized in material science for the development of advanced polymers and as a chemical intermediate in the synthesis of specialty chemicals.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and morpholinosulfonyl groups are key functional groups that enable binding to these targets, often affecting their activity through inhibition or modulation of their function.
相似化合物的比较
Similar Compounds
N-(2-(5-(methylthio)-1,3,4-thiadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidinosulfonyl)benzamide
Uniqueness
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide stands out due to its specific combination of functional groups which allow for unique binding properties and a diverse range of chemical reactivity.
Feel free to ask if there's more you want to delve into!
属性
IUPAC Name |
N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-30-20-23-22-19(29-20)16-7-2-3-8-17(16)21-18(25)14-5-4-6-15(13-14)31(26,27)24-9-11-28-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWHKNWWAZQNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2581282.png)







![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2581297.png)
![9-(4-methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2581298.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581300.png)


